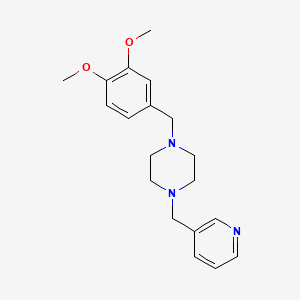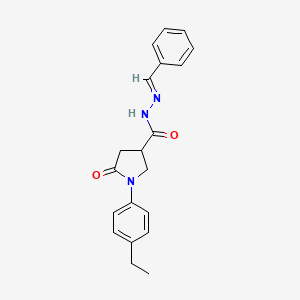
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the regulation of inflammatory processes. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have neuroprotective effects, which may contribute to its potential therapeutic applications in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have good bioavailability and pharmacokinetic properties, which may contribute to its potential therapeutic applications. However, one limitation of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its relatively high cost compared to other psychoactive compounds.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine, including the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine and its potential interactions with other psychoactive compounds. The development of more cost-effective synthesis methods for 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine may also contribute to its wider use in scientific research.
Métodos De Síntesis
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine can be synthesized through various methods, including the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 3-pyridinemethanol in the presence of a catalyst. Another method involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 3-pyridinecarboxaldehyde in the presence of a reducing agent. The purity of the synthesized 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and its potential use as a novel therapeutic agent for these disorders is being explored. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has also been studied for its potential antipsychotic effects, and its mechanism of action is being investigated.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-23-18-6-5-16(12-19(18)24-2)14-21-8-10-22(11-9-21)15-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGXSRGNZVZFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)

![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)